molecular formula C9H14N2O3 B1442696 Ethyl 1-(2-methoxyethyl)-1-H-pyrazole-4-carboxylate CAS No. 874196-91-5

Ethyl 1-(2-methoxyethyl)-1-H-pyrazole-4-carboxylate

Cat. No. B1442696
M. Wt: 198.22 g/mol
InChI Key: VBSAAYHPIYYSJJ-UHFFFAOYSA-N
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Description

Ethyl 1-(2-methoxyethyl)-1-H-pyrazole-4-carboxylate is a complex organic compound. It likely contains an ethyl group (C2H5), a methoxyethyl group (CH3OCH2CH2), a pyrazole group (a five-membered ring containing three carbon atoms and two nitrogen atoms), and a carboxylate group (COO^-) .


Chemical Reactions Analysis

Again, while specific information on this compound is lacking, similar compounds have been studied. For example, ethyl 2-arylhydrazinecarboxylates can work as organocatalysts for Mitsunobu reactions .

Scientific Research Applications

Efficient Synthesis Techniques

A study by (Machado et al., 2011) presented an efficient and highly regioselective synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates using ultrasound irradiation. This method notably reduced reaction times and achieved high yields, highlighting a potential application in the synthesis of pyrazole derivatives.

Structural Studies and Regioselectivity

(Ashton & Doss, 1993) explored a regioselective route to 3-alkyl-1-aryl-1H-pyrazole-5-carboxylates, revealing insights into the structural assignments and the influence of substituents on regioselectivity. This work contributes to the understanding of how different functional groups affect the properties and reactivity of pyrazole compounds.

Microwave-Assisted Synthesis

The microwave-assisted synthesis of carboxamides from ethyl 5-hydroxy-1-phenyl-1H-pyrazole-4-carboxylate, reported by (Milosevic et al., 2015), showcases an innovative approach to synthesizing pyrazole derivatives. This method provides an efficient pathway to obtain carboxamides, which are significant in various chemical and pharmaceutical applications.

Novel Pyrazolo[3,4-b]pyridine Derivatives

(Ghaedi et al., 2015) demonstrated the synthesis of new ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products via condensation reactions. This process highlights the application of pyrazole derivatives in creating novel heterocyclic compounds, which are of interest in the development of new materials and pharmaceuticals.

Safety And Hazards

The safety and hazards associated with a compound like Ethyl 1-(2-methoxyethyl)-1-H-pyrazole-4-carboxylate would depend on its specific structure and properties. It’s important to handle all chemicals with appropriate safety precautions .

properties

IUPAC Name

ethyl 1-(2-methoxyethyl)pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3/c1-3-14-9(12)8-6-10-11(7-8)4-5-13-2/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBSAAYHPIYYSJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=C1)CCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(2-methoxyethyl)-1-H-pyrazole-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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